1-Methyl-3-phenylpyrazin-2(1H)-one
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Overview
Description
1-Methyl-3-phenylpyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrazinone family This compound is characterized by a pyrazine ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenylpyrazin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-phenylpyrazine-2-carboxylic acid and methylamine under dehydrating conditions can yield the desired compound. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-Methyl-3-phenylpyrazin-2(1H)-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-Methyl-3-phenylpyrazin-2(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
3-Phenylpyrazin-2(1H)-one: Lacks the methyl group at the 1-position.
1-Methyl-3-(4-methylphenyl)pyrazin-2(1H)-one: Contains an additional methyl group on the phenyl ring.
1-Methyl-3-(4-chlorophenyl)pyrazin-2(1H)-one: Substituted with a chlorine atom on the phenyl ring.
Uniqueness: 1-Methyl-3-phenylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
828267-06-7 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-methyl-3-phenylpyrazin-2-one |
InChI |
InChI=1S/C11H10N2O/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
UEICUZLLEKRRGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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